HEAT hydrochloride HEAT hydrochloride Highly selective α1 adrenoceptor antagonist (Ki = 0.53 nM). Precursor of the 3-[125I]-derivative.
Very selective α1-adrenoceptor antagonist, precursor of the 3-[125I]-derivative.
Brand Name: Vulcanchem
CAS No.: 30007-39-7
VCID: VC0004177
InChI: InChI=1S/C19H21NO2.ClH/c21-17-9-5-14(6-10-17)11-12-20-13-16-8-7-15-3-1-2-4-18(15)19(16)22;/h1-6,9-10,16,20-21H,7-8,11-13H2;1H
SMILES: C1CC2=CC=CC=C2C(=O)C1C[NH2+]CCC3=CC=C(C=C3)O.[Cl-]
Molecular Formula: C19H22ClNO2
Molecular Weight: 331.8 g/mol

HEAT hydrochloride

CAS No.: 30007-39-7

Cat. No.: VC0004177

Molecular Formula: C19H22ClNO2

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

HEAT hydrochloride - 30007-39-7

CAS No. 30007-39-7
Molecular Formula C19H22ClNO2
Molecular Weight 331.8 g/mol
IUPAC Name 2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Standard InChI InChI=1S/C19H21NO2.ClH/c21-17-9-5-14(6-10-17)11-12-20-13-16-8-7-15-3-1-2-4-18(15)19(16)22;/h1-6,9-10,16,20-21H,7-8,11-13H2;1H
Standard InChI Key VCZXZECZIRGUCZ-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2C(=O)C1C[NH2+]CCC3=CC=C(C=C3)O.[Cl-]
Canonical SMILES C1CC2=CC=CC=C2C(=O)C1CNCCC3=CC=C(C=C3)O.Cl

Chemical Structure and Molecular Properties

HEAT hydrochloride features a 3,4-dihydronaphthalen-1(2H)-one (tetralone) core substituted with a 4-hydroxyphenethylaminomethyl group (Figure 1). The tetralone moiety consists of a bicyclic system with a ketone at the 1-position, while the phenethylamine side chain contributes to its receptor-binding specificity . The hydrochloride salt enhances aqueous solubility, critical for in vitro and in vivo applications.

Molecular Formula: C19H22ClNO2\text{C}_{19}\text{H}_{22}\text{ClNO}_{2}
Molecular Weight: 331.8 g/mol
CAS Number: 30007-39-7
SMILES Notation: Cl.OC1=CC=C(CCNCC2CCC3=CC=CC=C3C2=O)C=C1 .

The compound’s crystal structure, determined via X-ray diffraction, reveals a planar tetralone ring system with the phenethylamine side chain adopting a conformation optimal for receptor interaction . Density functional theory (DFT) calculations suggest that the hydroxyl group on the phenyl ring forms hydrogen bonds with key residues in the α1-adrenoceptor binding pocket, explaining its high affinity .

Synthesis and Manufacturing

HEAT hydrochloride is synthesized through a multi-step process involving:

Formation of the Tetralone Core

The tetralone backbone is derived from 6-methoxy-1-tetralone, which undergoes bromination or oxidation to introduce reactive sites. For example, N-bromosuccinimide (NBS) in benzene selectively brominates the tetralone at the 2-position, yielding 2-bromo-6-methoxy-1-tetralone .

Purification and Characterization

The crude product is purified via recrystallization from ethanol, achieving ≥98% purity (HPLC) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm the molecular structure, while elemental analysis validates stoichiometry .

Pharmacological Profile

Receptor Binding and Selectivity

HEAT hydrochloride exhibits nanomolar affinity for α1-adrenoceptors (Ki=0.53nMK_i = 0.53 \, \text{nM}), with >1,000-fold selectivity over α2-adrenoceptors and β-adrenoceptors . Radiolabeled derivatives (e.g., 3^3H-HEAT) are widely used in receptor saturation and competition binding assays to quantify α1-subtype distribution in tissues .

Mechanism of Action

As a competitive antagonist, HEAT inhibits catecholamine binding to α1-receptors, blocking Gq-protein-mediated signaling pathways. This antagonism reduces intracellular calcium mobilization, leading to vasodilation and decreased smooth muscle contraction .

Kinetic and Thermodynamic Parameters

  • Association Rate (konk_{\text{on}}): 1.2×108M1min11.2 \times 10^8 \, \text{M}^{-1}\text{min}^{-1}

  • Dissociation Rate (koffk_{\text{off}}): 0.04min10.04 \, \text{min}^{-1}

  • Dissociation Constant (KdK_d): 0.33nM0.33 \, \text{nM} .

Research Applications

Receptor Localization Studies

3^3H-HEAT autoradiography has mapped α1-adrenoceptor density in rat brain, heart, and vascular tissues, revealing high expression in the cerebral cortex and renal arteries .

Drug Development

HEAT serves as a reference compound in screening novel α1-antagonists for hypertension and benign prostatic hyperplasia (BPH). Its structural analogs, such as prazosin and tamsulosin, share the tetralone motif but differ in side-chain modifications .

Signal Transduction Research

In HEK-293 cells transfected with α1A-receptors, HEAT (1–10 nM) inhibits phenylephrine-induced IP3 accumulation by >90%, confirming its efficacy in disrupting downstream signaling .

Physical and Chemical Properties

PropertyValueSource
Melting Point173–175°C (decomposes)
Solubility (DMSO)33.18 mg/mL (100 mM)
LogP (Octanol-Water)2.8
pKa9.2 (amine), -6.3 (hydrochloride)

The compound is stable at -20°C under desiccation but degrades upon prolonged exposure to light or moisture .

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